Methyl 6-chloro-3-fluoropicolinate

描述

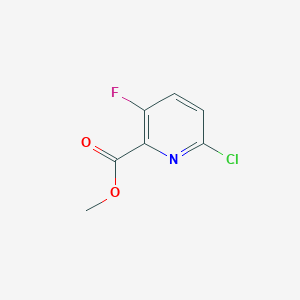

Methyl 6-chloro-3-fluoropicolinate: is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 6-chloro-3-fluoro-pyridine-2-carboxylic acid methyl ester . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 6-chloro-3-fluoropicolinic acid .

Reaction Conditions: The acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones .

Reduction: Reduction reactions can convert the compound into amines or alcohols .

Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Products include 6-chloro-3-fluoropicolinic acid and 6-chloro-3-fluoropicolinic acid derivatives .

Reduction: Products include 6-chloro-3-fluoropicolamine and 6-chloro-3-fluoropicolol .

Substitution: Products include 6-chloro-3-fluoropicolinate derivatives with various functional groups.

科学研究应用

Synthesis of Complex Molecules

Methyl 6-chloro-3-fluoropicolinate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules that may exhibit various biological activities. The compound's reactivity is influenced by the presence of the chlorine and fluorine substituents, which modify its electronic properties.

Biological Research

This compound has been studied for its potential pharmacological activities. Research indicates that it may interact with specific biological targets, making it a candidate for drug development. The following table summarizes some key findings related to its biological applications:

Case Study 1: Antiparasitic Activity

In a study focusing on visceral leishmaniasis, this compound was evaluated for its efficacy in reducing parasite load in infected mice. The results indicated a significant reduction in parasite burden compared to control groups, highlighting its potential as a therapeutic agent against parasitic infections .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an enzyme inhibitor. The findings suggested that this compound could effectively inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders .

Agrochemical Applications

This compound is also explored in the agrochemical sector due to its potential as a herbicide or pesticide. Its ability to interact with plant enzymes suggests it could be developed into effective agricultural chemicals that target specific pests or weeds without harming crops.

作用机制

The mechanism by which Methyl 6-chloro-3-fluoropicolinate exerts its effects involves interference with microbial cell walls and disruption of metabolic pathways . The molecular targets include enzymes and proteins involved in cell growth and division.

相似化合物的比较

Methyl 6-chloro-5-fluoropicolinate: This compound differs by the position of the fluorine atom.

Methyl 6-chloro-3-fluoropyridine-2-carboxylate: Another closely related compound with similar applications.

Uniqueness: Methyl 6-chloro-3-fluoropicolinate is unique due to its specific halogenation pattern , which influences its reactivity and biological activity.

生物活性

Methyl 6-chloro-3-fluoropicolinate (CAS No. 1030829-21-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClFNO

- Molecular Weight : 189.57 g/mol

- InChI Key : NFOWALMRMRAOIZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves various chemical reactions, typically starting from precursors that contain the picolinate structure. The introduction of the chlorine and fluorine atoms is crucial for enhancing its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of chloropicolinate derivatives, including this compound. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis.

- Key Findings :

- Compounds derived from chloropicolinates exhibited low cytotoxicity against human macrophages while maintaining effective antimycobacterial activity.

- Molecular docking studies revealed strong binding interactions with the MurB enzyme, a target for anti-TB drugs, suggesting that modifications to the chloropicolinate structure can enhance efficacy against Mtb .

| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |

|---|---|---|

| This compound | 16 | >100 |

| Compound A | 8 | >100 |

| Compound B | 32 | >100 |

Herbicidal Activity

This compound has also been evaluated for herbicidal properties. Studies show that it can effectively inhibit the growth of various weeds, making it a candidate for agricultural applications.

- Research Insights :

Case Studies

-

Antimycobacterial Efficacy :

A study synthesized a series of chloropicolinate derivatives and tested their activity against Mtb. The lead compounds showed promising results with minimal toxicity to human cells, indicating a potential therapeutic window for treating tuberculosis without compromising human immune function . -

Herbicidal Evaluation :

In a comprehensive herbicide evaluation program, this compound was tested alongside other compounds for its ability to control leaf spot and powdery mildew in crops. It exhibited moderate to good activity compared to established standards .

属性

IUPAC Name |

methyl 6-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOWALMRMRAOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。